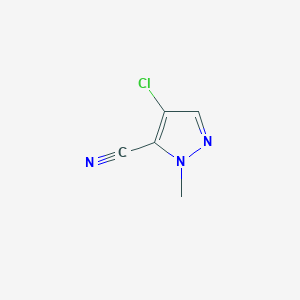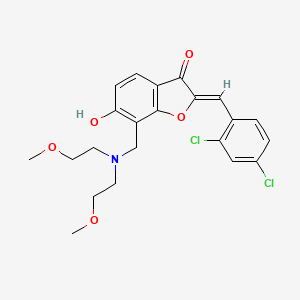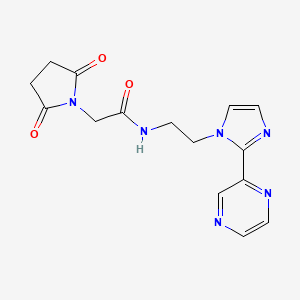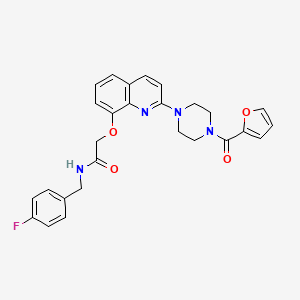![molecular formula C11H13Cl4N3 B2608830 1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride CAS No. 1394685-74-5](/img/structure/B2608830.png)
1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1394685-74-5 . It has a molecular weight of 329.06 and its IUPAC name is 1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethanamine dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11Cl2N3.2ClH/c1-6(14)11-15-5-10(16-11)7-2-3-8(12)9(13)4-7;;/h2-6H,14H2,1H3,(H,15,16);2*1H . This code provides a specific description of the compound’s molecular structure.Scientific Research Applications
Quantum Chemical and Molecular Dynamics Studies
Research has revealed that compounds structurally related to "1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride" have been examined through quantum chemical and molecular dynamics simulation studies. These studies are aimed at predicting the corrosion inhibition performances of similar compounds against corrosion of metals, showcasing their potential industrial applications in protecting metals from degradation (Kaya et al., 2016).
Selective Mono-N-benzylation and Amidation of Amines
Research has also demonstrated the efficiency of imidazole-containing compounds in the selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids. This indicates the utility of such compounds in organic synthesis, providing a mild and selective method for forming amide bonds, which are fundamental in pharmaceuticals and materials science (Nowrouzi & Jonaghani, 2012).
Catalysis by Cu(I) Complexes
The compound's structural analogs have been used as ligands in Cu(I) complexes for catalyzing intramolecular hydroalkoxylation and hydroamination of alkynes. This application highlights the role of such compounds in facilitating the formation of cyclic molecules, which are significant in the development of new pharmaceuticals and materials (Pouy et al., 2012).
Electrochromic Properties of Conducting Polymers
The interaction of imidazole-related compounds with conducting polymers has been studied to understand the influence of hydrogen bonding on electrochromic properties. These findings contribute to the development of advanced materials for electronic devices, demonstrating the compound's relevance in material science (Akpinar et al., 2012).
Synthesis of Heterocyclic Compounds
Additionally, the compound's framework has been utilized in the synthesis of new heterocyclic compounds, serving as a precursor or intermediate in various chemical reactions. This underscores its importance in the synthesis of novel organic compounds with potential applications in drug discovery and materials chemistry (Prabakaran et al., 2010).
Safety And Hazards
properties
IUPAC Name |
1-[5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl2N3.2ClH/c1-6(14)11-15-5-10(16-11)7-2-3-8(12)9(13)4-7;;/h2-6H,14H2,1H3,(H,15,16);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSHWVLNXXDDDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC(=C(C=C2)Cl)Cl)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13Cl4N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3,4-dichlorophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(7-{[(4-Ethylphenyl)methyl]sulfanyl}-5-(2-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2608758.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2608761.png)
![3-(3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)-2-methyl-4-oxo-6-propyl-4H-chromen-7-yl methanesulfonate](/img/structure/B2608763.png)


![N-(1,3-Benzodioxol-5-ylmethyl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2608767.png)
![Methyl 3-[(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2608769.png)